molecular formula C11H13F2NO4 B13034887 Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate

Cat. No.: B13034887
M. Wt: 261.22 g/mol
InChI Key: ZJSLDEPPNGGUAO-UHFFFAOYSA-N
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Description

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate is an ester derivative featuring a 2,6-difluoropyridin-4-yl ether moiety linked via a propoxy spacer to a methyl acetate group. This compound is structurally analogous to herbicidal agents such as fluazifop and haloxyfop but distinguishes itself through its substitution pattern and ester functionality. The 2,6-difluoro substitution on the pyridine ring influences electronic and steric properties, while the methyl ester group may act as a prodrug, enhancing bioavailability before enzymatic hydrolysis to the active acid form .

Properties

Molecular Formula

C11H13F2NO4

Molecular Weight

261.22 g/mol

IUPAC Name

methyl 2-[3-(2,6-difluoropyridin-4-yl)oxypropoxy]acetate

InChI

InChI=1S/C11H13F2NO4/c1-16-11(15)7-17-3-2-4-18-8-5-9(12)14-10(13)6-8/h5-6H,2-4,7H2,1H3

InChI Key

ZJSLDEPPNGGUAO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCCCOC1=CC(=NC(=C1)F)F

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Solvent: Commonly used solvents include tetrahydrofuran (THF), dichloromethane (DCM), and dimethylformamide (DMF).
  • Temperature: Reaction temperatures range from -78°C for sensitive steps to room temperature (~25°C).
  • Catalysts: Sodium hydride or bases such as potassium carbonate are often employed.

Detailed Stepwise Procedure

Step 1: Preparation of Difluoropyridine Intermediate

The difluoropyridine derivative is synthesized using n-butyllithium and diisopropylamine in THF at low temperatures (-78°C). The reaction proceeds as follows:

Yield Reaction Conditions
88% -78°C, nitrogen atmosphere

Step 2: Etherification Reaction

The propoxy chain is introduced by reacting the difluoropyridine intermediate with an alcohol derivative under basic conditions:

  • Sodium hydride in DMF initiates deprotonation.
  • Addition of the alcohol derivative at room temperature allows ether bond formation.
Yield Reaction Conditions
99% Sodium hydride in DMF, 0–20°C

Step 3: Esterification Process

The final step involves converting the hydroxyl group into a methyl ester:

  • Acid chloride formation using dimethylamino-benzoic acid and CH₂Cl₂.
  • Addition of pyridine facilitates ester bond formation.
Yield Reaction Conditions
High Pyridine at room temperature

Optimization Strategies

To improve yield and purity:

  • Temperature control : Maintaining low temperatures (-78°C) prevents side reactions during sensitive steps.
  • Solvent choice : THF and DMF are preferred for their ability to stabilize intermediates.
  • Catalyst selection : Sodium hydride and potassium carbonate ensure efficient deprotonation and activation.

Analytical Data

Characterization techniques confirm the compound's structure and purity:

Data Table Summary

Step Key Reactants Solvent Temperature Yield (%)
Difluoropyridine n-butyllithium, difluoropyridine THF -78°C 88
Etherification Sodium hydride, alcohol derivative DMF 0–20°C 99
Esterification Acid chloride, pyridine CH₂Cl₂ Room temp High

Chemical Reactions Analysis

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the difluoropyridinyl group can be substituted with other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(3-((2,6-difluoropyridin-4-YL)oxy)propoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyridinyl group is known to enhance the compound’s binding affinity and specificity for these targets, leading to its desired effects. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating the detailed molecular interactions.

Comparison with Similar Compounds

Research Findings and Implications

  • Ester Hydrolysis : Methyl esters hydrolyze faster than allyl or ethyl derivatives, enabling rapid activation in biological systems .
  • Structure-Activity Relationships (SAR) : Simplified backbones (e.g., the target compound) prioritize bioavailability, while complex spirocycles () emphasize high-affinity binding .

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